2,2,2-Trifluoro-1-(p-tolyl)ethanol

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Researchers pursuing enantioselective synthesis often encounter unpredictable oxidation kinetics and weak diastereofacial bias with non-fluorinated benzyl alcohol auxiliaries. 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS 446-65-1) addresses these limitations: • Stable precursor to 4-methyl-α,α,α-trifluoroacetophenone via nitroxide-catalyzed oxidation; p-methyl substitution enhances ketone product stability versus the unsubstituted phenyl analog. • α-CF₃ group provides superior diastereofacial bias in stereoselective C-C bond formations compared to non-fluorinated auxiliaries. • Batch-specific QC (NMR, HPLC, GC) with ≥98% purity ensures reproducible synthetic outcomes across asymmetric transformations.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 446-65-1
Cat. No. B1296483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(p-tolyl)ethanol
CAS446-65-1
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3
InChIKeyLNYGOJDJKXEXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol: Physicochemical & Structural Baseline


2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol is a secondary α‑trifluoromethyl benzyl alcohol derivative with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol [1]. It possesses a stereogenic carbon center bearing a hydroxyl group, a trifluoromethyl group, and a p‑tolyl substituent, placing it within the broader class of fluorinated carbinols used as synthetic intermediates and chiral building blocks . Standard commercial specifications report purity at 98% with batch‑specific quality control data (NMR, HPLC, GC) available upon request .

Workflow Chiral building block & trifluoromethyl ketone precursor
Selection Physicochemical modulation in lead optimization programs
Context Fluorous co-solvent with attenuated hydrogen-bond acidity

2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol: Substitution Risk


Fluorinated benzyl alcohols are not freely interchangeable in synthetic workflows, as subtle variations in aryl substitution pattern and fluorination degree profoundly alter hydrogen‑bond acidity (α), lipophilicity (logP), and oxidation kinetics. The p‑methyl substitution in 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol modulates the electron density of the aromatic ring relative to the unsubstituted phenyl analog (α‑(trifluoromethyl)benzyl alcohol), thereby affecting the stability of the corresponding trifluoromethyl ketone oxidation product and the stereochemical outcome in asymmetric transformations . Additionally, the mono‑trifluoromethyl carbinol structure occupies a distinct physicochemical space compared to hexafluoro‑isopropanol derivatives (e.g., hexafluoro‑2‑(p‑tolyl)isopropanol), with implications for solvent compatibility, catalyst loading, and downstream purification . The quantitative evidence presented in Section 3 substantiates these differential claims and provides procurement‑relevant selection criteria.

Aryl substitution
p-Methyl vs unsubstituted phenyl shifts oxidation stability and lipophilicity; may alter stereochemical outcomes.
Fluorination degree
Mono-CF₃ carbinol vs hexafluoro-isopropanol analogs differ in hydrogen-bond acidity; solvent and catalyst compatibility may not transfer.
Chiral auxiliary
α-CF₃ vs non-fluorinated benzyl alcohol auxiliaries exhibit different conformational biases; diastereofacial control may shift.

2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol: Differentiation Evidence


Lipophilicity (XLogP3) Comparison

The computed XLogP3 value for 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol is 2.6, representing a measurable increase in lipophilicity compared to the unsubstituted phenyl analog α‑(trifluoromethyl)benzyl alcohol (XLogP3 = 2.2) [1]. This difference arises from the p‑methyl substituent, which adds hydrophobic surface area without introducing additional hydrogen‑bonding capacity.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.6
Comparator: 2.2
Δ XLogP3 = +0.4
Supports logD tuning for membrane permeability or metabolic stability context.
~2.5-fold theoretical increase in octanol-water partition coefficient.
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Hydrogen Bond Donor Acidity (α) Estimation

The hydrogen bond donor (HBD) capacity of 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol is inferred to be substantially lower than that of hexafluoro‑2‑(p‑tolyl)isopropanol (HFIP‑tolyl analog). This inference is based on established literature demonstrating that the α (Kamlet‑Taft hydrogen‑bond acidity) parameter increases from 1.0–1.3 for mono‑trifluoromethyl carbinols to 1.96–2.02 for hexafluoro‑2‑propanol derivatives [1][2].

H-Bond Donor Acidity (α)
Class-level inference
Mono-CF₃ carbinol: α ≈ 1.0–1.3
Hexafluoro analog: α ≈ 1.96–2.02
Attenuated HBD may reduce non-specific catalyst deactivation in some reaction contexts.
Inferred from Kamlet-Taft parameter compilations; compound-specific measurement not reported.
Solvent Effects Organocatalysis Hydrogen Bonding

Density Comparison with TFE

The reported density of 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol is 1.241 g/cm³ . In comparison, 2,2,2‑trifluoroethanol (TFE), a commonly used fluorous solvent lacking the aromatic moiety, has a density of 1.393 g/cm³ at 25°C .

Density vs TFE
Cross-study comparable
Target: 1.241 g/cm³
TFE: 1.393 g/cm³
Difference: −0.152 g/cm³
Lower density may facilitate organic-aqueous phase separation in liquid-liquid extraction workflows.
Supplier specifications; TFE value at 25°C.
Chromatography Phase Separation Process Engineering

Synthetic Efficiency: One‑Step vs. Multi‑Step Route

A one‑step nucleophilic trifluoromethylation of p‑tolualdehyde using TMSCF₃ (Ruppert–Prakash reagent) with catalytic tetrabutylammonium fluoride (TBAF) in THF affords 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol in quantitative yield following aqueous work‑up . In contrast, the alternative two‑step approach—reduction of the corresponding trifluoroacetophenone—requires a separate ketone synthesis step and subsequent reduction, which may introduce additional purification demands and lower overall atom economy.

Synthetic Efficiency
Data to verify
One-step TMSCF₃ route
Reported yield: quantitative
One-step route may support reduced procurement lead time vs multi-step synthesis.
Reported on ~10 mmol scale; source review required.
Synthetic Methodology Fluorination Process Chemistry

Chiral Auxiliary Potential vs. Non‑Fluorinated Alcohols

The stereoelectronic properties of the α‑trifluoromethyl group confer distinct conformational biases in ester and ether derivatives of 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol compared to non‑fluorinated α‑methylbenzyl alcohols [1]. The strong electron‑withdrawing effect of the CF₃ group polarizes the adjacent C–O bond, enhancing the diastereofacial bias in auxiliary‑controlled reactions such as aldol additions and ketone reductions. While direct head‑to‑head data comparing diastereomeric ratios (dr) for this specific compound versus its non‑fluorinated counterpart are not available in the open literature, the class‑level trend of improved stereocontrol with α‑CF₃ carbinol auxiliaries is well‑documented for closely related scaffolds [2].

Chiral Auxiliary Potential
Class-level inference
Documented improvement in dr for analogous α-CF₃ carbinol auxiliaries.
Stereochemical-control context when non-fluorinated auxiliaries are insufficient.
Direct head-to-head dr values for this specific compound not reported in open literature.
Asymmetric Synthesis Chiral Auxiliaries Stereoselective Reduction

Heavy Atom Count & TPSA Comparison

2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol contains 17 heavy atoms and has a topological polar surface area (TPSA) of 45.6 Ų [1]. Hexafluoro‑2‑(p‑tolyl)isopropanol (CAS 2010‑61‑9), by contrast, has a higher heavy atom count (estimated 23) and a TPSA of 20.2 Ų . These computed molecular descriptors differentiate the two compounds in terms of physicochemical property space relevant to drug‑likeness and pharmacokinetic behavior.

Heavy Atoms & TPSA
Cross-study comparable
Target: 17 atoms / 45.6 Ų
Hexafluoro analog: ≈ 23 atoms / 20.2 Ų
Fits more favorably within typical lead-like property ranges (HA
Computed descriptors from PubChem; fragment-based design context.
Drug Design Molecular Descriptors Lead‑Likeness

2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol: Research & Industrial Applications


Trifluoromethyl Ketone Synthesis via Oxidation

2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanol serves as an immediate precursor to 4‑methyl‑α,α,α‑trifluoroacetophenone via oxidation using nitroxide‑based catalytic systems. The p‑methyl substitution enhances the stability of the resulting trifluoromethyl ketone relative to the unsubstituted phenyl analog, making this a preferred route when the ketone is required as a stable intermediate for further transformations (e.g., asymmetric hydrogenation to chiral carbinols or nucleophilic addition reactions) .

Chiral Building Block & Auxiliary Applications

Both the racemate and single enantiomers (e.g., (S)‑2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol) are employed as chiral auxiliaries in stereoselective reductions and C–C bond‑forming reactions. The α‑trifluoromethyl group provides enhanced diastereofacial bias compared to non‑fluorinated benzyl alcohol auxiliaries, justifying its use in academic and industrial asymmetric synthesis programs where high enantioselectivity is paramount [1].

Physicochemical Modulation in Lead Optimization

The compound's computed XLogP3 of 2.6 and TPSA of 45.6 Ų position it within favorable lead‑like property space. When incorporated as a fragment or terminal group in drug candidates, the p‑tolyl‑α‑CF₃ carbinol moiety offers a distinct lipophilicity‑polarity balance that differs from both the unsubstituted phenyl analog (XLogP3 = 2.2) and the hexafluorinated analog (TPSA = 20.2 Ų) [2]. This profile supports rational property‑based design in early‑stage medicinal chemistry.

Fluorinated Solvent for Organic Transformations

With a density of 1.241 g/cm³ and moderate hydrogen‑bond donor acidity (estimated α ≈ 1.0–1.3), 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanol can function as a fluorous reaction medium or co‑solvent where stronger HBD solvents (e.g., hexafluoroisopropanol) would be detrimental to catalyst activity or reaction selectivity . Its lower density relative to TFE facilitates phase separation in work‑up procedures.

Application
Selection Property
Validation Focus
Trifluoromethyl ketone synthesis
Oxidation precursor stability
Ketone intermediate stability and downstream transformation compatibility
Chiral auxiliary studies
Stereoelectronic bias profile
Diastereofacial control in auxiliary-mediated reactions
Lead optimization programs
Physicochemical balance (logP/TPSA)
Property-based design and fragment incorporation
Fluorous co-solvent use
Attenuated HBD acidity and density
Catalyst compatibility and phase separation efficiency

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38 linked technical documents
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